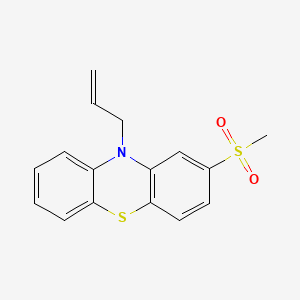

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-Allyl-2-chloro-phenothiazine is a chemical compound with the molecular formula C₁₅H₁₂ClNS . It appears as an off-white to beige solid .

Molecular Structure Analysis

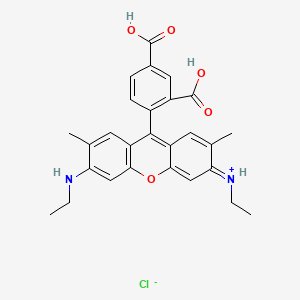

The molecular structure of 10-Allyl-2-chloro-phenothiazine consists of a phenothiazine core with a chlorine atom at the 2 position and an allyl group at the 10 position .Physical and Chemical Properties Analysis

10-Allyl-2-chloro-phenothiazine has a melting point of 71-73°C . Its molecular weight is 273.78 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

10-Allyl-2-(methylsulfonyl)-10H-phenothiazine derivatives have been synthesized and evaluated for their potential antimicrobial activities. For instance, Dixit et al. (2008) reported the synthesis of bioactive fluorinated 10H-phenothiazines and their sulfone derivatives, highlighting the antimicrobial studies of these compounds. The synthesis involved the Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide, followed by oxidation with hydrogen peroxide in glacial acetic acid to obtain the sulfone derivatives (Dixit, R. Dixit, Gautam, & Gautam, 2008). Additionally, Vasudha et al. (2016) synthesized phenothiazine-3-sulfonate derivatives and demonstrated significant antibacterial activity, indicating the potential use of these compounds in medicinal chemistry (Vasudha, Rao, Reddy, & Baru, 2016).

Antioxidant and Pharmacological Activities

Phenothiazine derivatives, including those related to 10-Allyl-2-(methylsulfonyl)-10H-phenothiazine, have been studied for their antioxidant and pharmacological properties. Narule, Gaidhane, and Gaidhane (2015) discussed the antioxidant and pharmacological activities of microwave-mediated synthesized phenothiazine derivatives, indicating their potential in drug development (Narule, Gaidhane, & Gaidhane, 2015). This research underscores the versatility of phenothiazine derivatives in various pharmacological applications.

Photocatalytic Hydrogen Production

A study by Tiwari, Mondal, and Pal (2015) focused on thiophenothiazine-based dye-sensitized TiO2 photocatalysts for visible light-induced hydrogen production from water. This research demonstrates the potential of phenothiazine derivatives in renewable energy applications, specifically in harnessing solar energy for hydrogen production (Tiwari, Mondal, & Pal, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methylsulfonyl-10-prop-2-enylphenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXNEAXMKJWVOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.